molecular formula C9H13F6NO2 B14332403 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime CAS No. 101564-55-0

1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime

Cat. No.: B14332403
CAS No.: 101564-55-0
M. Wt: 281.20 g/mol
InChI Key: IWRDYOHQIDLBRZ-FZSIALSZSA-N
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Description

1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and an oxime functional group makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime typically involves the reaction of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The oxime group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with similar trifluoromethyl groups but lacking the oxime functionality.

    1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with different structural features.

    Hexafluoroacetylacetone: A compound with six fluorine atoms and a different carbon backbone.

Uniqueness

1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is unique due to the presence of both trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

101564-55-0

Molecular Formula

C9H13F6NO2

Molecular Weight

281.20 g/mol

IUPAC Name

(4E)-1,1,1-trifluoro-4-hydroxyimino-5,5-dimethyl-2-(trifluoromethyl)hexan-2-ol

InChI

InChI=1S/C9H13F6NO2/c1-6(2,3)5(16-18)4-7(17,8(10,11)12)9(13,14)15/h17-18H,4H2,1-3H3/b16-5+

InChI Key

IWRDYOHQIDLBRZ-FZSIALSZSA-N

Isomeric SMILES

CC(C)(C)/C(=N/O)/CC(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)C(=NO)CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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